

In Vivo Administration of AL-611 in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: AL-611

Cat. No.: B11927910

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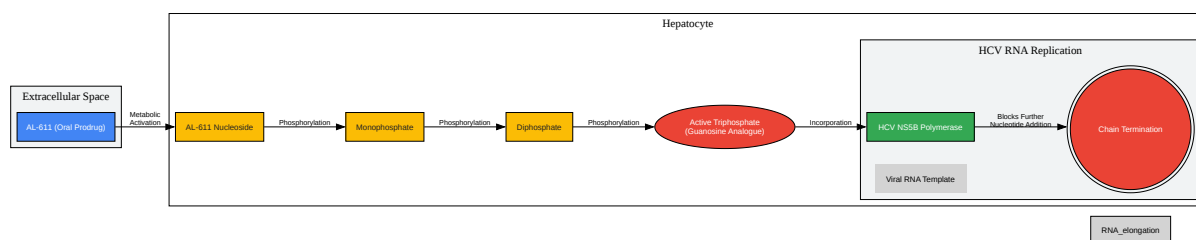
For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a nucleoside inhibitor, its mechanism of action involves the intracellular conversion to the active 5'-triphosphate form, which then acts as a chain terminator during viral RNA replication. Preclinical development of **AL-611** included in vivo studies in animal models to assess its pharmacokinetic profile and antiviral efficacy. Although the clinical development of **AL-611** was discontinued, this document provides detailed application notes and protocols for its in vivo administration based on available information and data from analogous antiviral nucleoside prodrugs.

Mechanism of Action

AL-611 is administered as a prodrug to enhance its cell permeability and oral bioavailability. Once inside a hepatocyte, it undergoes metabolic activation to its active triphosphate form. This active metabolite mimics the natural guanosine triphosphate and is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase. The modification on the sugar moiety of the nucleoside analogue prevents the formation of the next phosphodiester bond, thus terminating the elongation of the viral RNA chain and inhibiting viral replication.



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Caption: Intracellular activation of **AL-611** and inhibition of HCV RNA replication.

Data Presentation

Due to the discontinuation of **AL-611**'s development, specific quantitative data from in vivo animal studies are not extensively published. The following tables present representative pharmacokinetic and efficacy data based on studies of similar antiviral nucleoside prodrugs, such as sofosbuvir and remdesivir analogues, in relevant animal models.[1][2] These values should be considered as illustrative for experimental design purposes.

Table 1: Representative Pharmacokinetic Parameters of **AL-611** Following Oral Administration in Beagle Dogs

Parameter	Value (Mean \pm SD)	Units	Notes
Dose	10	mg/kg	Single oral dose.
C _{max} (AL-611)	50 \pm 15	ng/mL	Peak plasma concentration of the prodrug.
T _{max} (AL-611)	1.0 \pm 0.5	h	Time to reach peak plasma concentration.
AUC (AL-611)	150 \pm 40	ng·h/mL	Area under the plasma concentration-time curve.
C _{max} (Active Metabolite)	800 \pm 250	ng/mL	Peak plasma concentration of the active nucleoside.
T _{max} (Active Metabolite)	2.0 \pm 1.0	h	Time to reach peak plasma concentration.
AUC (Active Metabolite)	4000 \pm 1200	ng·h/mL	Area under the plasma concentration-time curve.
Half-life (Active Met.)	4.5 \pm 1.5	h	Elimination half-life of the active nucleoside.
Bioavailability	~70	%	Estimated oral bioavailability.

Table 2: Representative Antiviral Efficacy of **AL-611** in a HCV Chimeric Mouse Model

Treatment Group	Dose (mg/kg/day)	Duration (days)	Mean Log10 Reduction in HCV RNA (IU/mL)
Vehicle Control	0	14	0.1 ± 0.2
AL-611	10	14	1.5 ± 0.4
AL-611	30	14	2.8 ± 0.6
AL-611	100	14	4.1 ± 0.8

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of **AL-611** and its active metabolite following a single oral dose in beagle dogs.

Animals:

- Male beagle dogs (n=4 per group), 9-12 months old, weighing 8-12 kg.
- Animals should be fasted overnight prior to dosing, with free access to water.

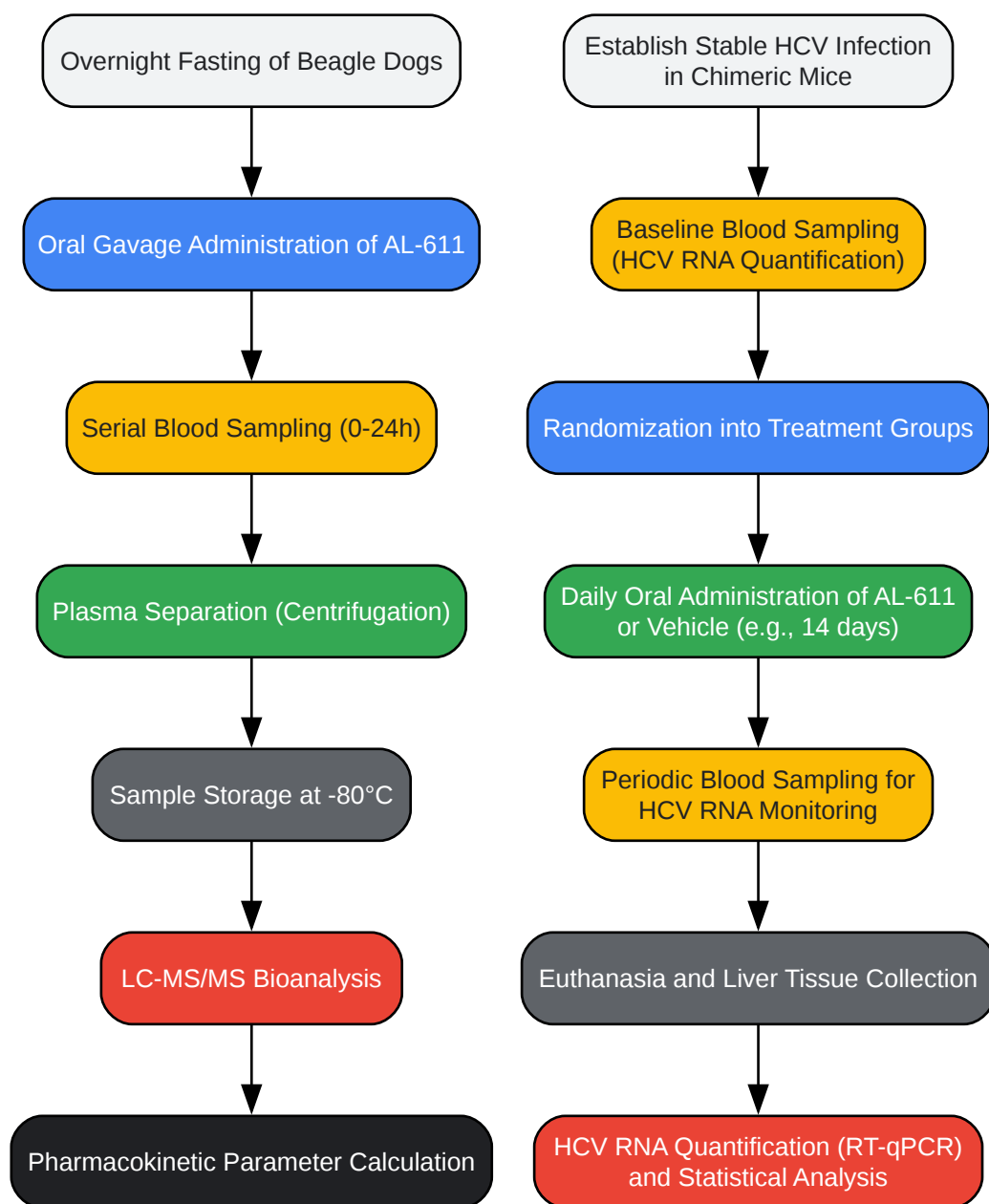
Materials:

- AL-611** drug substance.
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution containing polyethylene glycol and a surfactant for poorly soluble compounds).[\[3\]](#)
- Oral gavage tubes.
- Blood collection tubes (containing K2EDTA).
- Centrifuge.
- Freezer (-80°C).

- LC-MS/MS system for bioanalysis.

Procedure:

- Formulation Preparation: Prepare a suspension or solution of **AL-611** in the chosen vehicle at a concentration suitable for the target dose volume (e.g., 1-5 mL/kg).
- Dosing: Administer a single oral dose of **AL-611** (e.g., 10 mg/kg) via oral gavage.
- Blood Sampling: Collect blood samples (approximately 2 mL) from the jugular or cephalic vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until bioanalysis.
- Bioanalysis: Quantify the concentrations of **AL-611** and its active nucleoside metabolite in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, half-life) using non-compartmental analysis software.



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